molecular formula C12H12O4S2 B3144601 Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-27-3

Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3144601
CAS No.: 555154-27-3
M. Wt: 284.4 g/mol
InChI Key: AHLOHMBMWUCMBZ-UHFFFAOYSA-N
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Description

“Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate” is an organic compound with a thiophene ring . The molecular formula is C12H12O4S2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains functional groups such as acetyl, hydroxy, and carboxylate .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 284.35 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Reactions of 5-Hydroxybenzo[b]thiophen

    A study by Chakrabarti, Chapman, and Clarke (1969) explored the formylation and condensation reactions of 5-hydroxybenzo[b]thiophen, leading to various derivatives including thieno[3,2-f][1]benzopyran-7-one and thieno[2,3-g][1]benzopyran-6-one (Chakrabarti, Chapman, & Clarke, 1969).

  • Heterocyclization Reactions

    Khodairy and El-Saghier (2011) investigated the heterocyclization of Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate, yielding various derivatives like bisthiazole, bisthiolane, and thienothiophene derivatives (Khodairy & El-Saghier, 2011).

  • Synthesis of Novel Heterocycles

    Coppo and Fawzi (1997) described the synthesis of novel heterocycles using ethyl 2-acyl-3-amino-6-methylthieno[2,3-b]pyridine-4-carboxylates (Coppo & Fawzi, 1997).

Pharmaceutical and Biological Applications

  • Antibacterial and Antifungal Activities

    Mabkhot et al. (2015) synthesized derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, finding some compounds with potent antimicrobial activities (Mabkhot et al., 2015).

  • Antimycobacterial Agents

    Balamurugan et al. (2009) developed novel 2-amino-5-arylthieno[2,3-b]thiophenes with significant activity against Mycobacterium tuberculosis (Balamurugan et al., 2009).

Properties

IUPAC Name

ethyl 2-acetyl-4-hydroxy-3-methylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S2/c1-4-16-11(15)10-8(14)7-5(2)9(6(3)13)17-12(7)18-10/h14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLOHMBMWUCMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 4
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Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 5
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Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate

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